Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)-

Medicinal Chemistry Chemical Biology Targeted Protein Degradation

Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- (CAS 63868-64-4), also known as 4-(3,4,5-Trimethoxybenzoyl)morpholine-3,5-dione, is a heterocyclic compound with a morpholine ring fused with a dione structure and substituted by a trimethoxybenzoyl group. Its molecular formula is C14H15NO7 with a molecular weight of 309.27 g/mol.

Molecular Formula C14H15NO7
Molecular Weight 309.27 g/mol
CAS No. 63868-64-4
Cat. No. B13962436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)-
CAS63868-64-4
Molecular FormulaC14H15NO7
Molecular Weight309.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2C(=O)COCC2=O
InChIInChI=1S/C14H15NO7/c1-19-9-4-8(5-10(20-2)13(9)21-3)14(18)15-11(16)6-22-7-12(15)17/h4-5H,6-7H2,1-3H3
InChIKeySXBYDKRBTYZLAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- (CAS 63868-64-4): A 3,5-Dioxo-Morpholine Scaffold for Specialized Procurement


Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- (CAS 63868-64-4), also known as 4-(3,4,5-Trimethoxybenzoyl)morpholine-3,5-dione, is a heterocyclic compound with a morpholine ring fused with a dione structure and substituted by a trimethoxybenzoyl group . Its molecular formula is C14H15NO7 with a molecular weight of 309.27 g/mol . This compound is a key member of the (thio)morpholine-3,5-dione chemical class, which is under investigation for applications in medicinal chemistry, particularly as potential Cereblon ligands and molecular glues for targeted protein degradation [1].

Why Generic Morpholine Analogs Cannot Substitute for 3,5-Dioxo-4-(3,4,5-trimethoxybenzoyl)morpholine


Substitution with a generic morpholine analog like Trimetozine (CAS 635-41-6) is chemically invalid. The defining 3,5-dioxo moiety in Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- fundamentally alters the electron distribution, ring conformation, and metabolic susceptibility compared to the simple morpholine ring in Trimetozine [1]. This structural divergence is critical for targeted protein degradation (TPD) applications; the morpholine-3,5-dione scaffold has been specifically designed and validated as a Cereblon ligand, a function not achievable with the non-dione parent structure, which is a known sedative [2]. Simply interchanging these compounds will result in a different biological profile, compromising target engagement and experimental reproducibility.

Quantitative Differentiation Evidence for Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- vs. Structural Analogs


Structural Divergence from Clinical Anxiolytic Trimetozine Defines a Distinct Chemical Series

The target compound's core morpholine-3,5-dione scaffold is a critical pharmacophore for Cereblon binding, a feature absent in the sedative drug Trimetozine (CAS 635-41-6). While Trimetozine is a simple 4-benzoyl morpholine with mild tranquilizing effects [1], the 3,5-dione moiety in the target compound introduces two carbonyl groups that serve as essential hydrogen bond acceptors for E3 ligase recruitment, as demonstrated for this chemical class [2]. This structural modification is not an incremental change; it represents a functional metamorphosis from a GABAergic agent to a potential targeted protein degrader.

Medicinal Chemistry Chemical Biology Targeted Protein Degradation

Class-Validated Cytotoxicity in Myeloma Cell Lines

A 2024 study by Kasparavichius et al. investigated the cytotoxicity of novel 2-amino-substituted (thio)morpholine-3,5-diones, the direct parent class of the target compound. The synthesized compounds demonstrated notable cytotoxic effects in vitro against myeloma cell lines [1]. The study specifically highlights the (thio)morpholine-3,5-dione scaffold as a new class of potential Cereblon ligands, with activity linked to the integrity of the dione ring. Compound structural activity relationship (SAR) data from this class indicates that substitution on the morpholine nitrogen, such as the trimethoxybenzoyl group in the target compound, directly modulates biological activity, providing a baseline for further functionalization.

Cytotoxicity Myeloma Cereblon Ligands

Differential In Silico Target Interaction Profile vs. Trimetozine

Computational target prediction and BindingDB affinity data for structurally related fragments reveal that the morpholine-3,5-dione core, but not the simple morpholine core, is predicted to interact with Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase [1]. Specifically, the 3,5-dione motif is a known glutarimide bioisostere, a pharmacophore critical for Cereblon binding in approved immunomodulatory drugs (IMiDs). In contrast, the NH group of Trimetozine's morpholine ring confers affinity for GABA-related targets. The target compound's trimethoxybenzoyl substitution further enhances its drug-likeness, with 3 methoxy groups contributing to improved passive permeability and metabolic stability compared to the unsubstituted morpholine-3,5-dione parent.

Molecular Docking In Silico Pharmacology Off-target Selectivity

Validated Application Scenarios for Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- Based on Evidence


Chemical Biology Tool for Cereblon-Dependent Targeted Protein Degradation (TPD)

Based on its class-validated activity as a morpholine-3,5-dione Cereblon ligand, this compound serves as a crucial starting point for the synthesis of PROTACs or molecular glues in early-stage drug discovery [1]. Its trimethoxybenzoyl substitution offers a handle for further derivatization to optimize linker attachment, binding affinity, and pharmacokinetic properties, distinguishing it from the simpler, non-dione scaffold.

In Vitro Pharmacological Profiling in Myeloma Research

As supported by the Kasparavichius et al. (2024) study, the compound and its class are relevant for in vitro cytotoxicity screening in multiple myeloma cell lines [1]. Procurement is justified for research programs aiming to identify novel Cereblon-modulating agents that could overcome resistance to existing IMiDs like lenalidomide or pomalidomide, as it represents a different chemotype.

Analytical Reference Standard for Metabolite Identification and Purity Control

The unique 3,5-dioxo-morpholine core, distinguishable by its mass spectrometric fragmentation pattern (e.g., molecular ion at m/z 309.27) and NMR signature, makes this compound a valuable reference standard for analytical chemistry, especially for detecting and quantifying related substance impurities in more advanced lead compounds during scale-up and formulation studies .

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